molecular formula C19H20N2O4 B11502863 (4-Ethoxyphenyl)[5-nitro-2-(pyrrolidin-1-yl)phenyl]methanone

(4-Ethoxyphenyl)[5-nitro-2-(pyrrolidin-1-yl)phenyl]methanone

Cat. No.: B11502863
M. Wt: 340.4 g/mol
InChI Key: XOWWZTGBLIPACU-UHFFFAOYSA-N
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Description

1-[2-(4-ETHOXYBENZOYL)-4-NITROPHENYL]PYRROLIDINE is a complex organic compound featuring a pyrrolidine ring substituted with ethoxybenzoyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-ETHOXYBENZOYL)-4-NITROPHENYL]PYRROLIDINE typically involves multi-step organic reactions. One common method starts with the nitration of 4-ethoxybenzoic acid to introduce the nitro group. This is followed by the acylation of the resulting nitro compound with pyrrolidine under controlled conditions to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and acylation processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-ETHOXYBENZOYL)-4-NITROPHENYL]PYRROLIDINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of reduced pyrrolidine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives with varied functional groups.

Scientific Research Applications

1-[2-(4-ETHOXYBENZOYL)-4-NITROPHENYL]PYRROLIDINE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-[2-(4-ETHOXYBENZOYL)-4-NITROPHENYL]PYRROLIDINE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethoxybenzoyl group may enhance the compound’s ability to penetrate cell membranes, facilitating its biological activity. The pyrrolidine ring provides structural stability and contributes to the compound’s overall reactivity.

Comparison with Similar Compounds

    1-(2-METHOXY-4-NITROPHENYL)PYRROLIDINE: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(2-CHLORO-4-NITROPHENYL)PYRROLIDINE: Contains a chloro group, leading to different reactivity and applications.

    1-(2-HYDROXY-4-NITROPHENYL)PYRROLIDINE: Features a hydroxy group, which can significantly alter its chemical properties.

Uniqueness: 1-[2-(4-ETHOXYBENZOYL)-4-NITROPHENYL]PYRROLIDINE is unique due to the presence of the ethoxybenzoyl group, which imparts distinct chemical and biological properties. This compound’s specific combination of functional groups makes it a valuable candidate for various applications in research and industry.

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

(4-ethoxyphenyl)-(5-nitro-2-pyrrolidin-1-ylphenyl)methanone

InChI

InChI=1S/C19H20N2O4/c1-2-25-16-8-5-14(6-9-16)19(22)17-13-15(21(23)24)7-10-18(17)20-11-3-4-12-20/h5-10,13H,2-4,11-12H2,1H3

InChI Key

XOWWZTGBLIPACU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCC3

Origin of Product

United States

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